molecular formula C18H20ClN5O4S B8082185 7-[3-methoxy-4-(methylamino)pyrrolidin-1-yl]-4-oxo-1-(1,3-thiazol-2-yl)-1,8-naphthyridine-3-carboxylic acid;hydrochloride

7-[3-methoxy-4-(methylamino)pyrrolidin-1-yl]-4-oxo-1-(1,3-thiazol-2-yl)-1,8-naphthyridine-3-carboxylic acid;hydrochloride

Cat. No.: B8082185
M. Wt: 437.9 g/mol
InChI Key: JJZCCQHWCOXGCL-UHFFFAOYSA-N
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Description

SNS-595 Hydrochloride: Vosaroxin Hydrochloride or AG 7352 Hydrochloride , is a potent topoisomerase II inhibitor. This compound is primarily recognized for its broad-spectrum anti-tumor activity. It functions by intercalating DNA and inducing site-selective DNA double-strand breaks, leading to cell cycle arrest in the G2 phase and subsequent apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of SNS-595 Hydrochloride involves multiple steps, starting with the preparation of the core naphthyridine structure. The process includes:

Industrial Production Methods: Industrial production of SNS-595 Hydrochloride follows similar synthetic routes but is optimized for large-scale production. This includes:

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oxidized or reduced derivatives of SNS-595 Hydrochloride, as well as substituted naphthyridine compounds .

Mechanism of Action

SNS-595 Hydrochloride exerts its effects by intercalating into DNA and inhibiting topoisomerase II. This inhibition prevents the relaxation of supercoiled DNA, leading to the accumulation of DNA double-strand breaks. The resulting DNA damage triggers cell cycle arrest in the G2 phase and induces apoptosis. The compound targets both topoisomerase IIα and IIβ, stabilizing the cleavage complexes formed by these enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : SNS-595 Hydrochloride is unique due to its specific mechanism of inducing site-selective DNA double-strand breaks and its ability to cause G2 phase arrest. Unlike some other topoisomerase II inhibitors, it does not generate significant levels of reactive oxygen species, which can reduce off-target effects and toxicity .

Properties

IUPAC Name

7-[3-methoxy-4-(methylamino)pyrrolidin-1-yl]-4-oxo-1-(1,3-thiazol-2-yl)-1,8-naphthyridine-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O4S.ClH/c1-19-12-8-22(9-13(12)27-2)14-4-3-10-15(24)11(17(25)26)7-23(16(10)21-14)18-20-5-6-28-18;/h3-7,12-13,19H,8-9H2,1-2H3,(H,25,26);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJZCCQHWCOXGCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CN(CC1OC)C2=NC3=C(C=C2)C(=O)C(=CN3C4=NC=CS4)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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